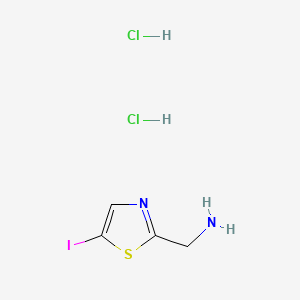

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride

Description

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a halogenated thiazole derivative with the molecular formula C₄H₇IN₂S·2HCl and a molecular weight of 337.95 g/mol (estimated). The compound features a 1,3-thiazole core substituted with an iodine atom at the 5-position and an aminomethyl group at the 2-position, forming a dihydrochloride salt for enhanced stability and solubility.

Properties

Molecular Formula |

C4H7Cl2IN2S |

|---|---|

Molecular Weight |

312.99 g/mol |

IUPAC Name |

(5-iodo-1,3-thiazol-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C4H5IN2S.2ClH/c5-3-2-7-4(1-6)8-3;;/h2H,1,6H2;2*1H |

InChI Key |

GYHMMLSFLLRQOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)CN)I.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid

Chemical Reactions Analysis

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases

Scientific Research Applications

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Material Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.

Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides

Mechanism of Action

The mechanism of action of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Thiazole-Based Methanamine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Trends and Functional Implications

- Halogen Effects : The iodine atom in the target compound contributes to a significantly higher molecular weight compared to methyl- or bromo-substituted analogs. Iodine’s polarizability may enhance binding to hydrophobic pockets in biological targets, whereas bromine offers a balance of size and electronegativity .

- Stability : Dihydrochloride salts universally improve aqueous solubility and stability. However, iodine’s susceptibility to photodegradation may require specialized storage conditions compared to more stable methyl or bromo analogs .

Analytical and Computational Tools

Structural characterization of these compounds relies on techniques such as:

- X-ray crystallography (SHELX program suite for refinement) .

Biological Activity

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Thiazole derivatives, including 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride, exhibit their biological effects through various biochemical pathways. The primary mechanisms include:

- Enzyme Inhibition : Thiazoles often act as selective enzyme inhibitors, impacting metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : These compounds can modulate the activity of specific receptors, such as sigma and adenosine receptors, which play roles in neurotransmission and immune responses.

- Antimicrobial Action : The structural features of thiazoles contribute to their ability to disrupt microbial cell walls or inhibit essential microbial enzymes.

Biological Activities

The biological activities associated with 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride include:

- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.

- Antifungal Activity : Effective against fungi such as Candida species.

- Antitumor Activity : Demonstrated cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of growth |

| Antifungal | C. albicans | Reduced viability |

| Antitumor | HeLa cells | Induction of apoptosis |

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride.

-

Study on Antimicrobial Properties :

- A study demonstrated that thiazole derivatives showed potent antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

- Antifungal Efficacy :

-

Cytotoxicity in Cancer Cells :

- In vitro studies revealed that 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride induced apoptosis in HeLa cells through

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.